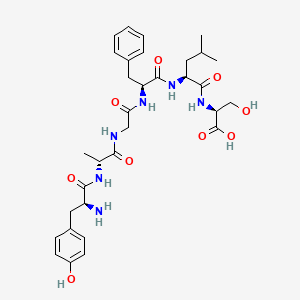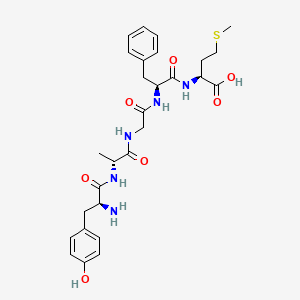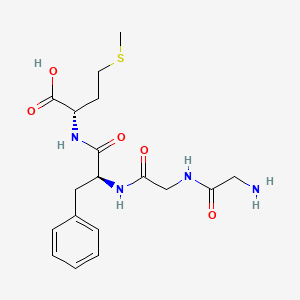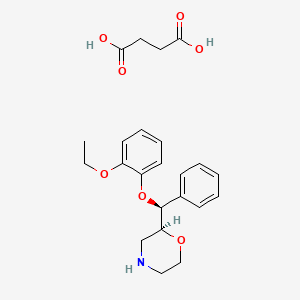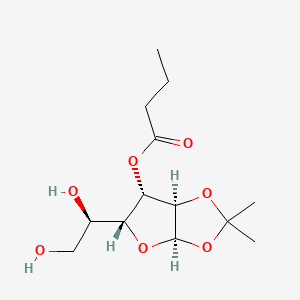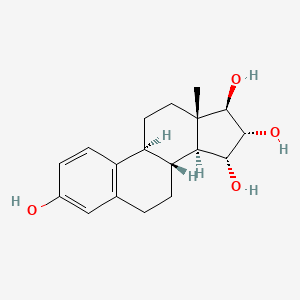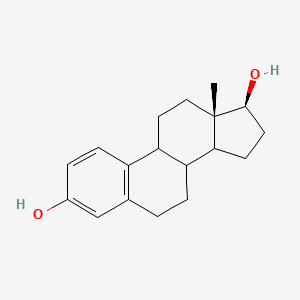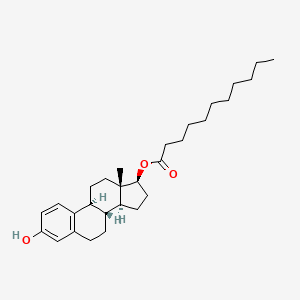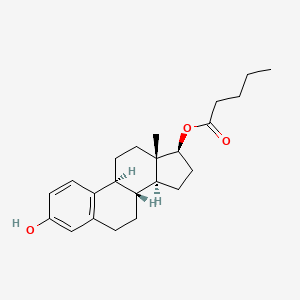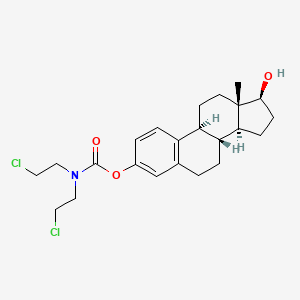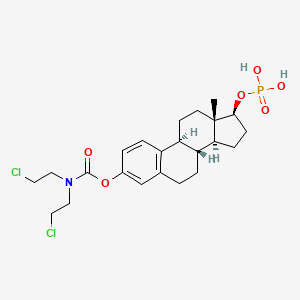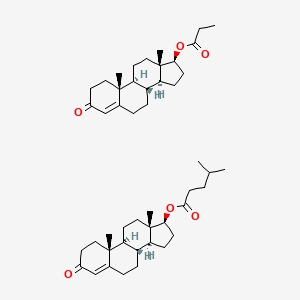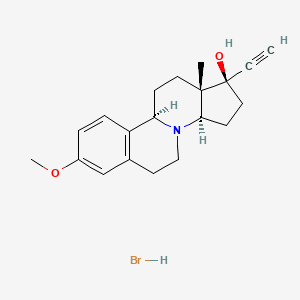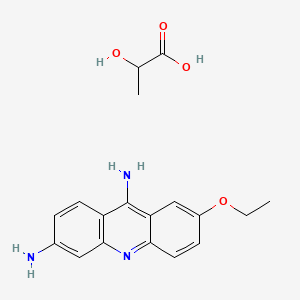
Ethacridine lactate
Vue d'ensemble
Description
Ethacridine lactate, also known as ethacridine monolactate monohydrate or acrinol, is an aromatic organic compound based on acridine . It is an antiseptic and has an antibacterial effect . It is used for the treatment of infected wounds and diarrhea . Ethacridine intercalates DNA, increases levels of prostaglandin E (PGE), decreases excretion of estriol, and can induce fetal death in pregnant females .
Synthesis Analysis
Ethacridine lactate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The resulting nanoformulations had distinct, controllable physiochemical properties .Molecular Structure Analysis
The molecular formula of Ethacridine lactate is C18H21N3O4 . It forms orange-yellow crystals with a melting point of 226 °C and it has a stinging smell .Chemical Reactions Analysis
Ethacridine lactate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers . The resulting nanoformulations had distinct, controllable physiochemical properties .Physical And Chemical Properties Analysis
Ethacridine lactate forms orange-yellow crystals with a melting point of 226 °C and it has a stinging smell . It is soluble in water, easy to be soluble in hot water, slightly soluble in ethanol, insoluble in ether .Applications De Recherche Scientifique
Application 1: Antibacterial Nanocomposites
- Summary of Application : Researchers have explored the use of Ethacridine lactate in the development of antibacterial nanocomposites. These are designed to combat drug-resistant bacterial strains by enhancing the antibacterial properties of existing medications .
- Methods of Application : The study involved functionalizing graphene oxide with glucosamine and loading it with Ethacridine lactate and sulfamethoxazole. Techniques like Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (PXRD), thermogravimetric analysis (TGA), zetasizer, and morphological analysis using Scanning Electron Microscopy and Atomic Force Microscopy were employed to confirm the synthesis of nanocarriers .
- Results : The nanoformulations were tested against various Gram-negative and Gram-positive bacteria. The results indicated enhanced antibacterial efficacy, suggesting a promising approach to addressing antibiotic resistance .
Application 2: Biosorptive Removal from Aqueous Solutions
- Summary of Application : This application involves the biosorptive removal of Ethacridine lactate from aqueous solutions using a composite material made from microbial biomass and natural polymers .
- Methods of Application : The study utilized Saccharomyces pastorianus residual biomass and calcium alginate composite beads in a fixed-bed continuous column for the biosorption process. Parameters such as column bed height, initial pollutant concentration, and solution flow rate were varied to optimize the process .
- Results : The breakthrough curves obtained suggested that lower flow rates, greater bed heights, and lower concentrations of Ethacridine lactate led to increased biosorption. The dynamic of biosorption was analyzed using various mathematical models, with the Yoon–Nelson, Clark, and Yan models showing acceptable fitting with the experimental data .
Application 3: Wound Management
- Summary of Application : Ethacridine lactate is used in wound management, particularly for skin lesions such as ulcers . It is applied as a dressing to promote healing.
- Methods of Application : The compound is used in combination with other drugs in infusates, which may include iodixanol, norepinephrine, alprostadil, amino acids, fat emulsion, cefoselis, cefoxitin, and potassium chloride + concentrated sodium chloride .
- Results : In a study involving eight patients with skin lesions, all achieved healing after treatment with Ethacridine lactate dressings .
Application 4: Antimicrobial Nanotechnology
- Summary of Application : Ethacridine lactate is incorporated into graphene oxide nanoparticles to enhance their antibacterial properties against drug-resistant strains .
- Methods of Application : The nanoparticles are functionalized with glucosamine and loaded with Ethacridine lactate and sulfamethoxazole. Their synthesis is confirmed using various analytical techniques such as FTIR, PXRD, TGA, zetasizer, and morphological analysis using SEM and AFM .
- Results : The nanoformulations show antibacterial activities against various Gram-negative and Gram-positive bacteria, with limited toxicity effects against human cells .
Application 5: Spectrophotometric Analysis
- Summary of Application : Novel spectrophotometric methods have been developed for the determination of Ethacridine lactate in bulk and pharmaceutical preparations .
- Methods of Application : The methods are based on the formation of colored species by treating Ethacridine lactate with various reagents like Folin-Ciocalteau reagent, 3-methyl 2-benzathiazolinone hydrazone, and 1,10-phenanthroline in the presence of ferric chloride .
- Results : These methods can be employed for routine quality control analysis of Ethacridine lactate in formulations .
Application 6: Immunoregulatory Effects
- Summary of Application : Ethacridine lactate has been studied for its effects on the production of immunoregulatory cytokines in human whole-blood cultures .
- Methods of Application : The study examined the influence of Ethacridine lactate on the co-stimulated synthesis of a wide pattern of cytokines and mediators .
- Results : The results revealed differentiated modifications of the leukocyte response, with the synthesis of some cytokines being stimulated and others inhibited, suggesting an enhancement of antibacterial activities of the immune system .
Application 7: Antimicrobial Agent in Nanocomposites
- Summary of Application : Ethacridine lactate is used in combination with sulfamethoxazole in graphene oxide nanocomposites to enhance their antibacterial properties .
- Methods of Application : The nanocomposites are synthesized by functionalizing graphene oxide with glucosamine and loading it with Ethacridine lactate and sulfamethoxazole. The synthesis is confirmed using FTIR, PXRD, TGA, zetasizer, and morphological analysis using SEM and AFM .
- Results : The nanocomposites show efficacy against a range of Gram-negative and Gram-positive bacteria, including E. coli K1, S. marcescens, P. aeruginosa, S. enterica, B. cereus, S. pyogenes, and S. pneumoniae .
Application 8: Biosorptive Removal from Aqueous Solutions
- Summary of Application : Ethacridine lactate can be removed from aqueous solutions using a biosorbent material based on residual microbial biomass and natural polymers .
- Methods of Application : The biosorbent is used in a fixed-bed continuous column, and the process is optimized by varying the column bed height, initial pollutant concentration, and solution flow rate .
- Results : The study suggests that lower flow rates, greater bed heights, and lower concentrations of Ethacridine lactate lead to increased biosorption, with the Yoon–Nelson, Clark, and Yan models fitting well with the experimental data .
Application 9: Wound Management
- Summary of Application : Ethacridine lactate is used in wound management, particularly for skin lesions such as ulcers .
- Methods of Application : It is applied as a dressing in combination with other drugs in infusates .
- Results : A study involving eight patients with skin lesions showed that all achieved healing after treatment with Ethacridine lactate dressings .
Application 10: Laboratory Reference Standard
- Summary of Application : Ethacridine lactate monohydrate is used as a reference standard in laboratory tests prescribed in the European Pharmacopoeia .
- Methods of Application : It is utilized in quality control analysis to ensure the consistency and accuracy of pharmaceutical formulations .
- Results : As a reference standard, it provides a benchmark for the measurement of other substances .
Safety And Hazards
Orientations Futures
Ethacridine lactate has been found to block SARS-CoV-2 with a distinct mode of action . It has also been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The insights of this study revealed that Ethacridine lactate alone and a graphene oxide-based nanocarrier loaded with Ethacridine lactate showed a high potency to eradicate various bacteria tested in this study without harming the human cells .
Propriétés
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLULUTZPKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872472 | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethacridine lactate | |
CAS RN |
1837-57-6, 6402-23-9 | |
| Record name | Ethacridine lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHACRIDINE LACTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acrinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



